molecular formula C20H22O6 B2430357 [(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid CAS No. 919738-80-0

[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid

Cat. No.: B2430357
CAS No.: 919738-80-0
M. Wt: 358.39
InChI Key: ZLMLUNYUGKTCKS-UHFFFAOYSA-N
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Description

[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.39. The purity is usually 95%.
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Biological Activity

The compound [(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid , also referred to as 6-methyl-8-oxo-spirochromene , is a synthetic derivative notable for its complex spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic framework that includes a chromene core. Its molecular formula is C20H22O5C_{20}H_{22}O_5, with a CAS number of 864763-36-0. The presence of multiple functional groups suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₂₀H₂₂O₅
CAS Number864763-36-0
StructureSpiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]

Mechanisms of Biological Activity

Research indicates that compounds with chromene structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 6-methyl-8-oxo-spirochromene have shown significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have been noted to block pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Certain spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Studies : A study highlighted the antimicrobial efficacy of spirochromene derivatives against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties .
  • Anti-inflammatory Research : Research on chromene analogs has shown their ability to inhibit the production of TNF-α in vitro, which is crucial for managing conditions like rheumatoid arthritis .
  • Anticancer Activity : A study reported that certain derivatives exhibited IC50 values in the nanomolar range against leukemia cell lines, indicating potent anticancer activity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructural FeaturesBiological ActivityNotable Effects
6-Methyl-8-Oxo-SpironeSpirocyclic without propanamideAntimicrobialEffective against various bacteria
Propanamide DerivativesAmide group presentVaries widelyPotentially broader pharmacological effects
Pyranone CompoundsContains pyranone ringVaries widelyDifferent substituents affect activity

Properties

IUPAC Name

2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-10-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-12-9-16(23)25-18-14(12)10-13-5-8-20(6-3-2-4-7-20)26-17(13)19(18)24-11-15(21)22/h9-10H,2-8,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMLUNYUGKTCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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